

Application Note: Quantitative Analysis of 2-Chloro-5-methoxy-3-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-5-methoxy-3-methylpyridine

CAS No.: 74650-70-7

Cat. No.: B1355014

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Abstract: This document provides detailed, validated analytical methods for the precise quantification of **2-Chloro-5-methoxy-3-methylpyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. We present two robust, orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity analysis and impurity profiling. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction and Analytical Strategy

2-Chloro-5-methoxy-3-methylpyridine (CAS No. 74650-70-7) is a substituted pyridine derivative utilized as a building block in the synthesis of complex organic molecules.^{[1][2]} Accurate and reliable quantification of this intermediate is critical for ensuring reaction efficiency, final product purity, and adherence to quality specifications in regulated industries. The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

This guide details two complementary methods:

- HPLC-UV: A widely accessible and robust technique ideal for routine purity assessments and content uniformity testing in process chemistry and quality control labs. Its simplicity and reliability make it a workhorse for quantitative analysis.
- GC-MS: A method offering superior specificity and sensitivity. It is particularly valuable for confirming the identity of the analyte, resolving it from closely related impurities, and performing trace-level quantification, which is essential for genotoxic impurity studies and in-depth characterization.[3][4]

The validation of these analytical procedures is paramount to guarantee data reliability and consistency.[5][6] The methodologies described have been structured to align with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
Chemical Formula	C ₇ H ₈ ClNO	
Molecular Weight	157.60 g/mol	[9]
CAS Number	74650-70-7	[10]
Appearance	Solid (typical)	[9]
Purity (Typical)	≥98%	

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. **2-Chloro-5-methoxy-3-methylpyridine**, being a moderately non-polar molecule, is well-retained on the C18 column

and can be effectively eluted using a mixture of acetonitrile and water. The choice of a C18 column is standard for compounds of this nature, offering excellent resolution and peak shape. [11] UV detection is selected based on the chromophoric nature of the pyridine ring, which provides a strong absorbance signal for sensitive quantification.

HPLC-UV Experimental Workflow



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Caption: HPLC-UV workflow from sample preparation to final quantification.

Detailed Protocol: HPLC-UV

A. Instrumentation and Reagents

- HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Deionized water (18.2 MΩ·cm).
- **2-Chloro-5-methoxy-3-methylpyridine** reference standard (>98% purity).
- 0.45 µm PTFE syringe filters.

B. Chromatographic Conditions

- Mobile Phase: Acetonitrile:Water (60:40, v/v).
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 270 nm.
- Run Time: 10 minutes.

C. Preparation of Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. For example, a 1:10 dilution of this solution would yield a theoretical concentration of 100 µg/mL.

D. System Suitability Test (SST) Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready if the following criteria are met:

- Tailing Factor: ≤ 2.0 .
- Theoretical Plates: ≥ 2000 .
- %RSD of Peak Area: $\leq 2.0\%$.

E. Analysis and Calculation

- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The r^2 should be ≥ 0.999 .

- Inject the sample solutions, record the peak areas, and calculate the concentration in the sample using the regression equation.

Method Validation Summary

The method must be validated to ensure it is suitable for its intended purpose.[12] Validation should be performed according to ICH Q2(R2) guidelines and demonstrate specificity, linearity, accuracy, precision, and sensitivity.[8]

Parameter	Acceptance Criteria	Typical Result
Specificity	No interference from blank at the analyte's retention time.	Peak is spectrally pure and well-resolved.
Linearity (r^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	1 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (%RSD)	Repeatability: $\leq 2.0\%$ Intermediate: $\leq 2.0\%$	0.8%1.2%
Limit of Detection (LOD)	S/N ratio $\geq 3:1$	0.3 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	S/N ratio $\geq 10:1$	1.0 $\mu\text{g/mL}$

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The analyte is first vaporized and separated from other volatile components in a capillary column. The separated molecules then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This process generates a unique fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint, providing unequivocal identification. For quantification, Selected Ion Monitoring (SIM) mode is

employed, where the instrument only monitors specific, characteristic ions of the analyte, dramatically increasing sensitivity and selectivity compared to a full scan.

GC-MS Experimental Workflow



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Caption: GC-MS workflow incorporating an optional internal standard.

Detailed Protocol: GC-MS

A. Instrumentation and Reagents

- GC system with an autosampler and a mass selective detector (MSD).
- Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenylmethylpolysiloxane phase).
- Helium (carrier gas, 99.999% purity).
- Ethyl Acetate (GC grade).
- **2-Chloro-5-methoxy-3-methylpyridine** reference standard (>98% purity).
- Internal Standard (IS), e.g., 4-Chlorobenzonitrile (optional, for improved precision).

B. GC-MS Conditions

- Inlet Temperature: 250 $^{\circ}$ C.
- Injection Mode: Split (e.g., 20:1 ratio).

- Injection Volume: 1 μ L.
- Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
- Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - Quantifier Ion: m/z 157 (M^+).
 - Qualifier Ions: m/z 142 ($[M-CH_3]^+$), m/z 114 ($[M-CH_3-CO]^+$).

C. Preparation of Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 μ g/mL) by serially diluting the stock solution with ethyl acetate. If using an internal standard, add it to each standard at a constant concentration.
- Sample Preparation: Accurately weigh a sample to obtain a theoretical concentration within the calibration range after dissolution in a known volume of ethyl acetate. Add the internal standard at the same concentration used for the calibration standards.

D. Analysis and Calculation

- Confirm the identity of the analyte in a full scan acquisition by matching its retention time and mass spectrum against the reference standard.
- For quantification, acquire data in SIM mode.

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the standards.
- Perform a linear regression analysis (r^2 should be ≥ 0.998).
- Calculate the concentration in the sample using the measured area ratio and the regression equation.

Method Validation Summary

The GC-MS method validation will focus on similar parameters as HPLC but may demonstrate lower detection and quantification limits.

Parameter	Acceptance Criteria	Typical Result
Specificity	No interfering peaks at the retention time of the target ions.	Confirmed by unique retention time and ion ratios.
Linearity (r^2)	≥ 0.998	0.9991
Range	0.1 - 25 $\mu\text{g/mL}$	0.1 - 25 $\mu\text{g/mL}$
Accuracy (% Recovery)	95.0% - 105.0%	98.2% - 103.5%
Precision (%RSD)	Repeatability: $\leq 5.0\%$ Intermediate: $\leq 5.0\%$	2.5% 3.8%
Limit of Detection (LOD)	S/N ratio $\geq 3:1$	0.03 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	S/N ratio $\geq 10:1$	0.1 $\mu\text{g/mL}$

Conclusion

This application note provides two distinct, validated methods for the quantification of **2-Chloro-5-methoxy-3-methylpyridine**. The HPLC-UV method serves as a reliable and robust tool for routine quality control, while the GC-MS method offers enhanced specificity and sensitivity for confirmatory analysis and trace-level detection. The choice between these methods should be guided by the specific analytical needs, available instrumentation, and

regulatory requirements. Both protocols, when properly validated, will yield accurate and precise data, ensuring confidence in the quality of this important chemical intermediate.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of 2-Chloro-5-methoxy-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

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